N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide is a synthetic organic compound known for its unique structure, combining features of both isoxazole and dihydroisoquinoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common method begins with the synthesis of 5-phenylisoxazole-3-carboxylic acid, followed by coupling with a but-2-yn-1-yl group and concluding with the introduction of the dihydroisoquinoline moiety. Key reaction conditions include:
Solvents: : Dimethylformamide (DMF), Dichloromethane (DCM)
Catalysts: : Palladium-based catalysts for coupling reactions
Temperatures: : Typically range between 60-100°C, depending on the specific step
Reagents: : A variety of reagents including bases like sodium hydride (NaH) and acids like hydrochloric acid (HCl)
Industrial Production Methods
Industrial-scale production may employ more efficient and cost-effective processes, leveraging continuous flow chemistry techniques and automated synthesis to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide undergoes several types of reactions:
Oxidation: : Can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions to modify specific moieties within the molecule.
Substitution: : Particularly nucleophilic substitutions at specific sites of the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4)
Reduction: : Lithium aluminium hydride (LiAlH4), Hydrogenation (H2 with Pd/C)
Substitution: : Use of organolithium or Grignard reagents
Major Products Formed
Oxidation: : Can yield carboxylic acids or ketones.
Reduction: : Typically leads to secondary or tertiary amines.
Substitution: : Varied products depending on the nucleophile used.
Scientific Research Applications
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide has several research applications:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential bioactivity, including enzyme inhibition.
Medicine: : Explored as a lead compound in drug discovery, particularly for its potential anti-cancer properties.
Industry: : Used in materials science for developing novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action for N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide involves interaction with molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or interacting with receptor sites on cell membranes, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: : These compounds share the isoxazole core but differ in attached functional groups.
Dihydroisoquinoline Derivatives: : These compounds have a similar dihydroisoquinoline structure but may lack the isoxazole moiety.
Phenylisoxazole Carboxamides: : Structurally similar but without the specific modifications present in the compound of interest.
Uniqueness
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide's uniqueness lies in its combination of isoxazole and dihydroisoquinoline groups, offering a distinct set of chemical properties and potential biological activities.
This detailed account highlights the intriguing aspects of this compound, showcasing its synthetic complexity, versatile reactivity, and broad applicability in scientific research and industry.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-23(21-16-22(28-25-21)19-9-2-1-3-10-19)24-13-6-7-14-26-15-12-18-8-4-5-11-20(18)17-26/h1-5,8-11,16H,12-15,17H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHJMDAGQFOPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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